1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting dihydroquinoline is then functionalized with a tert-butylphenyl group through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butylbenzil: Similar in structure but lacks the quinoline moiety.
2,4-di-tert-butylphenol: Contains tert-butyl groups but has a simpler phenolic structure.
4,4’-di-tert-butylbiphenyl: Similar tert-butyl substitution but with a biphenyl core.
Uniqueness
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its combination of a tert-butylphenyl group with a dihydroquinoline moiety, which imparts distinct chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
295360-63-3 |
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Molecular Formula |
C27H30N2O |
Molecular Weight |
398.5g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C27H30N2O/c1-19-18-24(28-22-10-6-5-7-11-22)23-12-8-9-13-25(23)29(19)26(30)20-14-16-21(17-15-20)27(2,3)4/h5-17,19,24,28H,18H2,1-4H3 |
InChI Key |
BJSQDUVVLCGRKR-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4 |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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